4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N'-dicyclohexylcarbamimidate
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Overview
Description
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, methanesulfonyl group, and dicyclohexyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the methanesulfonyl group, and the coupling of dicyclohexylamine. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or the pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
Methanesulfonyl Chloride:
Pyrrole Derivatives: Various pyrrole-based compounds with different substituents.
Uniqueness
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C30H37N3O4S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(3-methylsulfonyl-5-oxo-1,2-diphenyl-2H-pyrrol-4-yl) N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C30H37N3O4S/c1-38(35,36)28-26(22-14-6-2-7-15-22)33(25-20-12-5-13-21-25)29(34)27(28)37-30(31-23-16-8-3-9-17-23)32-24-18-10-4-11-19-24/h2,5-7,12-15,20-21,23-24,26H,3-4,8-11,16-19H2,1H3,(H,31,32) |
InChI Key |
VWTMHRWKWQUPRU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=NC4CCCCC4)NC5CCCCC5 |
Origin of Product |
United States |
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